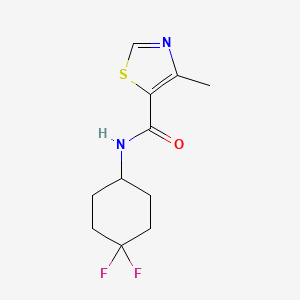

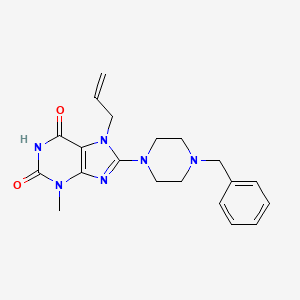

![molecular formula C18H13N3O2S B2497400 2-methyl-N-(naphthalen-1-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 896339-53-0](/img/structure/B2497400.png)

2-methyl-N-(naphthalen-1-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to a class of heterocyclic compounds known for their diverse biological activities. Thiazolo[3,2-a]pyrimidines, in particular, have attracted attention due to their potential pharmacological properties.

Synthesis Analysis

Thiazolo[3,2-a]pyrimidines can be synthesized through a one-pot reaction under solvent-free conditions. This involves the reaction of thiazol-2-amine with various aromatic benzaldehyde and ethylacetoacetate, leading to a series of ethyl-7-methyl-3-(naphthalen-2-yl)-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives (Patel & Patel, 2017).

Molecular Structure Analysis

The molecular structure of thiazolo[3,2-a]pyrimidines has been characterized using various spectrometric techniques such as NMR, CMR, and FT–IR. Crystal structure analysis through X-ray diffraction has provided insights into the stabilization by intermolecular interactions (Nagarajaiah & Begum, 2015).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including cyclocondensation and base-catalyzed reactions, to form a diverse array of derivatives. Their reactivity is influenced by the functional groups attached to the thiazolo[3,2-a]pyrimidine core (Liu et al., 2004).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the behavior of these compounds under different conditions. The crystalline structure, in particular, is stabilized by weak intermolecular interactions, which can be pivotal in the design of new derivatives with specific physical properties (Eldhose et al., 2020).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are determined by the specific substituents on the thiazolo[3,2-a]pyrimidine ring. These properties are essential for the compound's potential biological activities and interactions with biological targets (Gein et al., 2015).

Applications De Recherche Scientifique

Antitumor Activity and PARP1 Inhibition

A study on thiadiazolo pyrimidine derivatives, structurally related to "2-methyl-N-(naphthalen-1-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide", demonstrated significant in vitro and in vivo anticancer activity. These compounds were synthesized and evaluated against cancer cell lines, showing binding affinity comparable to known PARP1 inhibitor olaparib. Specifically, compounds exhibited significant anticancer activity against MDA-MB-232 and MCF-7 cell lines. This suggests the potential application of such compounds in developing anticancer therapies (Eldhose et al., 2020).

Antibacterial and Antifungal Properties

Research on ethyl-7-methyl-3-(naphthalen-2-yl)-5-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives revealed their in vitro antibacterial activity against Gram-positive and Gram-negative bacterial strains, as well as antifungal activity against various fungal strains. This indicates the potential of thiazolo[3,2-a]pyrimidine derivatives in developing new antimicrobial agents (Patel & Patel, 2017).

Antitumor and DNA Photocleavage Activities

Another study focused on thiazolo or thiadiazolo naphthalene carboxamides with modified aminoalkyl side chains, which were evaluated as antitumor and DNA photocleaving agents. Compounds with specific modifications showed enhanced antitumor activity and DNA photocleaving abilities, suggesting their application in cancer treatment and molecular biology research (Li, Yang, & Qian, 2005).

Synthesis and Characterization for Drug Development

The synthesis and characterization of thiazolo[3,2-a]pyrimidine derivatives, including those with naphthalene substituents, have been extensively studied. These compounds offer a framework for the development of new drugs due to their significant biological activities and potential therapeutic applications. Their structural characterization forms the basis for further modification and optimization in drug discovery efforts (Nagarajaiah & Begum, 2015).

Propriétés

IUPAC Name |

2-methyl-N-naphthalen-1-yl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O2S/c1-11-10-21-17(23)14(9-19-18(21)24-11)16(22)20-15-8-4-6-12-5-2-3-7-13(12)15/h2-10H,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOGSOUZPJBTDCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-N-(naphthalen-1-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

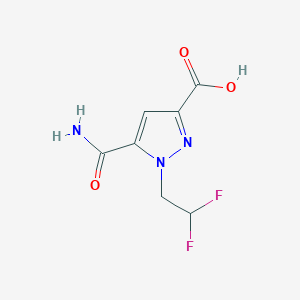

![4-[[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,3-oxazole](/img/structure/B2497317.png)

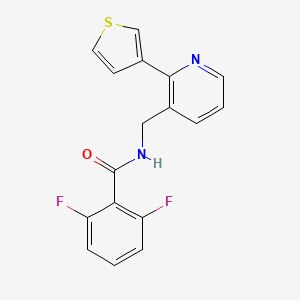

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2497319.png)

![5-[(5S*,9R*)-9-(4-Cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-7-ylmethyl]-thiophene-3-carboxylic acid methyl ester](/img/structure/B2497321.png)

![3-(4-methoxyphenyl)-5-methyl-9-phenethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2497323.png)

![N-(3-(1H-imidazol-1-yl)propyl)-2-(4-fluorophenyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2497325.png)

![N-(5-{(Z)-2-[4-methoxy-3-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]vinyl}-3-methylisoxazol-4-yl)acetamide](/img/structure/B2497332.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone](/img/structure/B2497337.png)